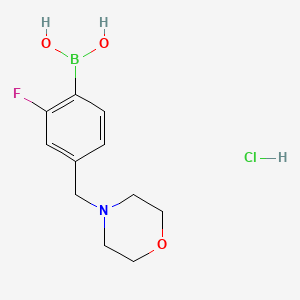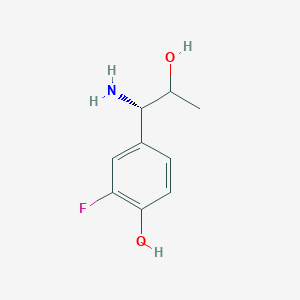
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyran ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a tetrahydropyran derivative under specific conditions. For example, the reaction might involve the use of lithium aluminum hydride (LiAlH4) as a reducing agent in a tetrahydrofuran (THF) solvent at low temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or tetrahydropyran rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
科学研究应用
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
相似化合物的比较
Similar Compounds
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
6-[(3S,4S)-4-Methyl-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
The presence of the trifluoromethyl group in 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
属性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC 名称 |
4-[6-(trifluoromethyl)pyridin-3-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-2-1-9(7-17-10)11(8-16)3-5-18-6-4-11/h1-2,7H,3-6H2 |
InChI 键 |
OWOKAAKHWSYLRI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C#N)C2=CN=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
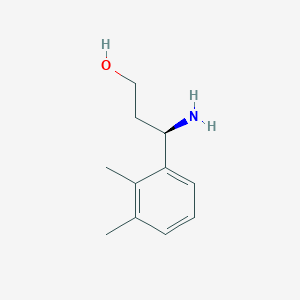
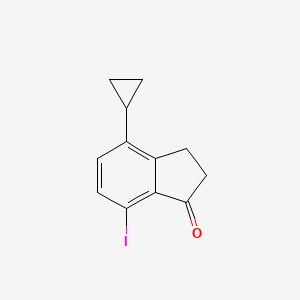
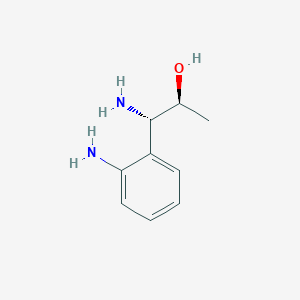

![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
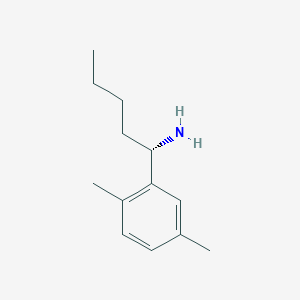
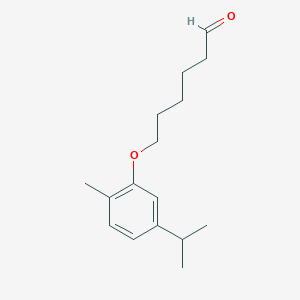
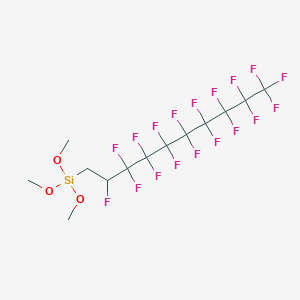
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
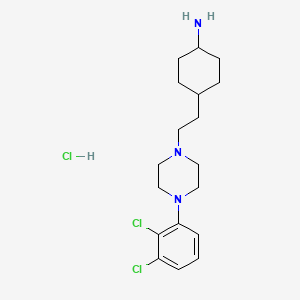
![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
